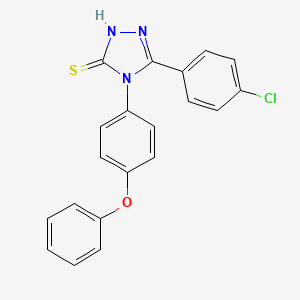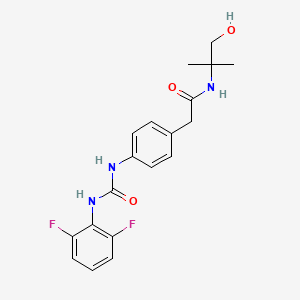
2-(4-(3-(2,6-difluorophenyl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3-(2,6-difluorophenyl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is a useful research compound. Its molecular formula is C19H21F2N3O3 and its molecular weight is 377.392. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(3-(2,6-difluorophenyl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(3-(2,6-difluorophenyl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Properties
This compound is part of a novel family of non-peptide cholecystokinin-B (CCKB) receptor antagonists. These antagonists, including similar ureido-acetamide compounds, have shown nanomolar affinity for guinea-pig, rat, and mouse CCKB receptors. They are potent antagonists of CCK-8-induced neuronal firing in rat hippocampal slices, indicating their potential use in exploring the physiological functions of CCKB receptors (Bertrand et al., 1994).
Synthesis and Characterization
The synthesis of related ureido-acetamide compounds has been a subject of research. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved acetylation, esterification, and ester interchange steps, providing insights into the molecular structure and potential modifications of similar compounds (Zhong-cheng & Shu Wan-yin, 2002).
Antimicrobial Activity
Certain ureido-acetamide compounds have exhibited broad antimicrobial activity. For example, a study described the synthesis of 7 alpha-methoxy-7-[(R)-2-[3-[5-pyrimidinyl]ureido]-2-(4-hydroxyphenyl) acetamido]-3-cephem-4-carboxylates, which showed potent activity against various Gram-positive and Gram-negative organisms (Maier et al., 1986).
Synthesis of Functionalized Derivatives
Research has been conducted on the synthesis of functionalized pyridine derivatives by an amidoalkylation/Staudinger/aza-Wittig sequence, which is relevant for the modification of similar ureido-acetamide compounds. This type of synthesis is important for creating derivatives with potentially different biological activities (Fesenko & Shutalev, 2012).
Radiosynthesis for Research
The radiosynthesis of related compounds, like chloroacetanilide herbicides, highlights the importance of creating labeled compounds for studies on metabolism and mode of action, which could be applicable to the study of ureido-acetamides (Latli & Casida, 1995).
Propiedades
IUPAC Name |
2-[4-[(2,6-difluorophenyl)carbamoylamino]phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O3/c1-19(2,11-25)24-16(26)10-12-6-8-13(9-7-12)22-18(27)23-17-14(20)4-3-5-15(17)21/h3-9,25H,10-11H2,1-2H3,(H,24,26)(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHQSEHCXKKPNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-Chlorophenyl)-8,9-bis(diphenylphosphoryl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene](/img/structure/B2816622.png)

![1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid](/img/structure/B2816625.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)propanamide](/img/structure/B2816626.png)
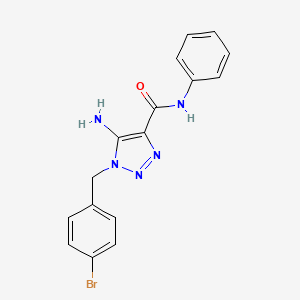
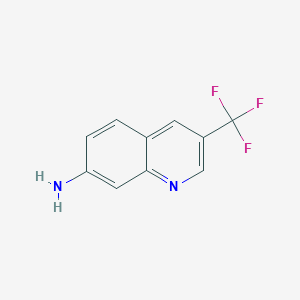
![3-(4-methoxyphenethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2816629.png)
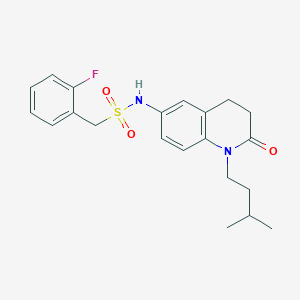
![(2S,3R)-2-[5-(2-Methylpyrazol-3-yl)pyridin-3-yl]oxolan-3-amine](/img/structure/B2816631.png)
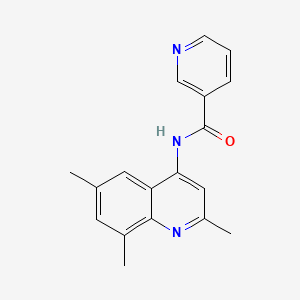
![N-[3-Chloro-2-(hydroxymethyl)-6-methylphenyl]prop-2-enamide](/img/structure/B2816634.png)
